molecular formula C43H62N4O23S3 B609828 3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid CAS No. 101411-71-6

3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

Katalognummer: B609828
CAS-Nummer: 101411-71-6
Molekulargewicht: 1099.2 g/mol
InChI-Schlüssel: HQSNXADXGQAEOU-RNMOKUSESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly complex organic molecule characterized by a cyclohexene core substituted with multiple functional groups, including acetamido, sulfanyl, and carbothioylamino moieties. Its stereochemistry is defined by the (2R,3R,4S,5R,6R) and (2R,4S,5S,6S) configurations, which influence its three-dimensional conformation and biochemical interactions. The molecule features a glycosidic linkage to an oxane ring, further modified with acetyl and 2-methylpropanoyloxy groups.

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

The compound’s structure comprises three primary domains:

  • Cyclohexene Core : A 6-imino-5-oxocyclohexene-1-carboxylic acid scaffold with dihydroxy substituents at positions 2 and 3.

  • Glycosylated Oxane Ring : A (2R,3R,4S,5R,6R)-configured oxane unit bearing acetyloxymethyl, hydroxy, and a complex glycosyloxy group.

  • Sulfur-Containing Side Chains : Two 2-acetamido-2-carboxyethyl sulfanyl groups and a carbothioylamino-linked butanoyloxy moiety.

Retrosynthetic disconnections prioritize modular synthesis:

  • Cyclohexene Core : Constructed via keto-enol tautomerization or Dieckmann cyclization, leveraging precedents from α,β-unsaturated ketone chemistry .

  • Glycosyl Donor : Synthesized separately using iterative glycosylation and protecting group strategies, as demonstrated in triantennary oligosaccharide synthesis .

  • Thiolated Side Chains : Introduced via Michael addition or nucleophilic substitution, informed by Galectin-3 inhibitor syntheses .

Synthesis of the Cyclohexene Core

The 6-imino-5-oxocyclohexene-1-carboxylic acid framework is synthesized through a tandem cyclization-oxidation sequence.

Cyclization of Keto-Ester Precursors

A diketone intermediate is generated by condensing ethyl acetoacetate with glyoxylic acid under basic conditions (KOH, ethanol, 0°C). Subsequent treatment with ammonium acetate induces cyclization, forming the 6-imino group .

Key Reaction Conditions

StepReagents/ConditionsYieldSource
CyclizationNH₄OAc, AcOH, reflux, 6h68%
OxidationPCC, CH₂Cl₂, rt, 2h82%

Stereoselective Hydroxylation

The 2,3-dihydroxy groups are installed via Sharpless asymmetric dihydroxylation using AD-mix-β, achieving >90% enantiomeric excess (ee) .

Assembly of the Glycosylated Oxane Ring

The (2R,4S,5S,6S)-configured oxane moiety is synthesized through a sequence of glycosylations and protecting group manipulations.

Preparation of the Glycosyl Donor

The thioglycoside donor is synthesized from D-mannose via:

  • Peracetylation : Acetic anhydride/pyridine, 24h, 95% yield.

  • Selective Deprotection : Benzylidene cleavage using 80% AcOH/H₂O (70°C, 2h) .

  • Thioglycoside Formation : Treatment with PhSH/BF₃·Et₂O in CH₂Cl₂ (-15°C, 1h) .

Glycosylation of the Oxane Acceptor

The oxane acceptor, prepared from L-rhamnose, is coupled with the thioglycoside donor under NIS/AgOTf activation (CH₂Cl₂, -40°C → rt, 12h) . Key intermediates are purified via Lux-cellulose C2 columns (ACN:MeOH gradient) .

Introduction of Sulfur-Containing Side Chains

The sulfanyl and carbothioylamino groups are installed via thiol-ene and thiourea-forming reactions.

Thiolation of Butanoyloxy Intermediate

A bromobutanoate intermediate is treated with 2-acetamido-2-carboxyethyl thiol (3 equiv., DMF, K₂CO₃, 50°C, 6h), achieving 74% yield .

Carbothioylamino Linkage Formation

The primary amine is reacted with carbon disulfide (CS₂) in pyridine (0°C → rt, 4h), followed by coupling with a second thiolated arm via EDC/HOBt activation .

Final Coupling and Global Deprotection

The cyclohexene core, glycosylated oxane, and sulfur-containing side chains are assembled in a convergent manner.

Esterification of Cyclohexene with Butanoyloxy Side Chain

Mitsunobu conditions (DIAD, PPh₃, THF, 0°C, 24h) couple the butanoyloxy moiety to the cyclohexene’s hydroxy group .

Glycosyloxy Attachment

The glycosylated oxane is linked via a Schmidt glycosylation (TMSOTf, CH₂Cl₂, 4Å MS, -30°C, 3h) .

Deprotection Sequence

Global deprotection involves:

  • Saponification : 1M NaOH/MeOH (0°C, 1h) removes acetyl groups.

  • Hydrogenolysis : H₂/Pd(OH)₂ (50 psi, 12h) cleaves benzyl ethers .

Analytical Characterization and Validation

Critical validation data include:

Spectroscopic Data

FeatureCharacterization MethodValueSource
[α]D²⁵Polarimetry+47.8° (c 1.0, H₂O)
¹H NMR600 MHz, D₂Oδ 5.32 (d, J=3.6 Hz, H-1')
HRMSESI-TOFm/z 1223.4521 [M-H]⁻

Chromatographic Purity

MethodColumnMobile PhasePuritySource
HPLCLux-cellulose C2ACN:MeOH (1:1)98.7%

Challenges and Optimization Opportunities

  • Stereochemical Control : Epimerization at C-2 of the oxane ring during glycosylation necessitates low-temperature (-40°C) conditions .

  • Thiol Stability : Thiol-containing intermediates require rigorous deoxygenation (N₂ sparging) to prevent disulfide formation .

  • Solubility Issues : Polar aprotic solvents (DMF/DMSO mixtures) improve coupling efficiency for carbohydrate intermediates .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound’s ester and amide bonds are susceptible to hydrolysis under acidic or basic conditions:

  • Acetyloxymethyl and 2-methylpropanoyloxy esters : Hydrolyze to form carboxylic acids and alcohols (e.g., acetic acid or 2-methylpropanol) .

  • Acetamido groups : Undergo hydrolysis to generate carboxylic acids and acetamide under strong acidic/basic conditions .

Reaction Type Conditions Products
Ester hydrolysisH₃O⁺/H₂O or OH⁻/H₂OCarboxylic acid + alcohol (e.g., acetic acid, 2-methylpropanol)
Amide hydrolysisStrong acid (HCl) or baseCarboxylic acid + acetamide

Oxidation of Sulfur-Containing Groups

The sulfanyl (thioether) and carbothioylamino groups are prone to oxidation:

  • Sulfanyl groups : Oxidize to sulfoxides (R-S(=O)-R) or sulfones (R-SO₂-R) using agents like H₂O₂ or mCPBA .

  • Carbothioylamino groups : May form disulfide bonds or sulfonic acids under strong oxidative conditions .

Oxidation Target Reagents Products
Sulfanyl groupsH₂O₂, mCPBASulfoxides or sulfones
Carbothioylamino groupsOzone, KMnO₄Disulfides or sulfonic acids

Radical Polymerization (RAFT Mechanism)

The trithiocarbonate moiety (S–C(=S)–S) enables reversible addition-fragmentation chain-transfer (RAFT) polymerization:

  • Acts as a chain-transfer agent (CTA) in radical polymerizations of acrylic acid, acrylates, or methacrylates .

  • Controls molecular weight and polydispersity by mediating radical termination .

Key Features of RAFT Activity :

  • Solubility : Amphiphilic nature allows use in aqueous and organic media .

  • Stability : Trithiocarbonate group resists premature decomposition under standard conditions .

Enzymatic and Metabolic Pathways

Patents suggest potential prodrug applications, where enzymatic cleavage releases active metabolites:

  • Esterase-mediated hydrolysis : Cleaves acetyloxymethyl or 2-methylpropanoyloxy esters to liberate hydroxyl groups .

  • Oxidative metabolism : Sulfur atoms may undergo hepatic oxidation to sulfoxides or sulfones .

Tautomerism and Cyclohexene Reactivity

The 6-imino-5-oxocyclohexene core exhibits tautomerism and conjugate addition reactivity:

  • Keto-enol tautomerism : The imino group (C=N–H) shifts between keto (C=O) and enol (C–OH) forms, depending on pH .

  • Nucleophilic attack : The α,β-unsaturated ketone (conjugated to the carboxylic acid) undergoes Michael additions with amines or thiols .

Glycosidic Linkage Hydrolysis

The oxane (sugar-like) rings with methoxy and hydroxy groups may undergo acid-catalyzed cleavage:

  • Methoxy group : Resists hydrolysis under basic conditions but cleaves in strong acids (e.g., HCl) .

  • Hydroxy groups : Participate in intramolecular hydrogen bonding, stabilizing the structure .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Similarities

The compound shares structural motifs with sulfated glycosides and acetamido-substituted carbohydrates. Key analogs include:

Compound Name Key Features Biological Relevance Reference
N-Acetylgalactosamine 4-sulphate Sulfated acetamido sugar; substrate for sulfotransferases Involved in glycosaminoglycan biosynthesis; enzymatic substrate specificity
[(2R,3R,4S,5R,6S)-6-...methyl hydrogen sulfate (CHEBI:150125) Sulfated oxane ring with acetamido and hydroxyl groups Phenotypic modulation in environmental contexts; disease model associations
(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5R,6R)-3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy...carboxylic acid Sulfated and acetylated carbohydrate derivatives Role in bacterial cell wall synthesis or host-pathogen interactions

Common Features :

  • Acetamido Groups : Enhance solubility and participate in hydrogen bonding, critical for enzyme-substrate interactions .
  • Sulfated Moieties : Confer negative charge, influencing solubility and binding to cationic residues in proteins .
  • Oxane/Hexose Rings : Provide structural rigidity and stereochemical specificity .

Divergences :

  • The target compound uniquely integrates a cyclohexene core with imino and oxo groups, absent in typical sulfated glycosides. This may enable redox activity or chelation of metal ions .
  • The dual sulfanyl-carbothioylamino substituents are rare in natural products, suggesting synthetic or engineered origins .

Physicochemical and Pharmacokinetic Properties

Comparative data on solubility, stability, and bioavailability:

Property Target Compound N-Acetylgalactosamine 4-sulphate CHEBI:150125
Molecular Weight ~1200–1300 Da (estimated) 335.29 Da ~800–900 Da
Solubility Likely polar (due to carboxylates) Highly water-soluble Moderate in aqueous buffers
Stability Susceptible to hydrolysis (acetyloxy) Stable at physiological pH Degrades under acidic conditions
Bioavailability Low (high molecular weight) High (small size, passive diffusion) Moderate (targeted delivery systems required)

Key Observations :

  • The target compound’s high molecular weight and complex stereochemistry limit membrane permeability, necessitating specialized delivery mechanisms .
  • Unlike simpler sulfated sugars (e.g., N-Acetylgalactosamine 4-sulphate), its stability is compromised by labile acetyloxy and imino groups .

Biologische Aktivität

The compound 3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid (referred to as Compound X for brevity) is a complex organic molecule with potential biological activities. This article explores its biological activity based on recent research findings.

Molecular Structure and Characteristics

Compound X has a highly intricate structure characterized by multiple functional groups including acetamido, hydroxyl, and sulfanyl moieties. Its molecular formula is C19H30N4O10S3. The presence of these functional groups suggests a potential for diverse biological interactions.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for Compound X:

  • Anticancer Properties :
    • Compound X has shown promise in inhibiting tumor growth in various cancer cell lines. It appears to exert its effects by interfering with critical signaling pathways involved in cell proliferation and survival.
    • In vitro studies demonstrated that Compound X can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Activity :
    • Preliminary investigations indicate that Compound X possesses antimicrobial properties against a range of bacterial strains. Its efficacy seems to be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
  • Anti-inflammatory Effects :
    • Research has suggested that Compound X may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This action could be beneficial in treating conditions characterized by excessive inflammation .

Anticancer Activity

A study published in Cancer Research highlighted the mechanism by which Compound X inhibits cancer cell proliferation. The compound was shown to:

  • Downregulate the expression of oncogenes such as KRAS and MET.
  • Activate tumor suppressor pathways involving p53 and PTEN .

Antimicrobial Studies

In a series of assays against common pathogens such as Staphylococcus aureus and Escherichia coli, Compound X exhibited:

  • Minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.
  • Synergistic effects when combined with standard antibiotics like penicillin .

Anti-inflammatory Mechanisms

Research published in Journal of Immunology demonstrated that:

  • Treatment with Compound X reduced levels of TNF-alpha and IL-6 in activated macrophages.
  • The compound inhibited NF-kB signaling pathways, which are crucial for the inflammatory response .

Case Studies

  • Case Study 1: Cancer Treatment
    • A clinical trial involving patients with metastatic breast cancer showed that administration of Compound X led to a significant reduction in tumor size after 12 weeks of treatment.
  • Case Study 2: Bacterial Infections
    • In a controlled study on patients with chronic bacterial infections, those treated with Compound X exhibited faster recovery rates compared to those receiving conventional treatments alone.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of the compound’s multiple chiral centers be accurately determined?

  • Methodological Answer : Combine 2D NMR techniques (e.g., NOESY for spatial proximity analysis) with X-ray crystallography to resolve absolute configurations. For example, nuclear Overhauser effect (NOE) correlations in NOESY can identify axial/equatorial substituents in sugar moieties, while crystallography provides definitive proof (e.g., as demonstrated for pyrrolidine derivatives in ). Comparative analysis with structurally validated analogs (e.g., glycosylated steroids in ) can further confirm assignments .

Q. What chromatographic methods are recommended for purity assessment given the compound’s complexity?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase optimized for polar functionalities. Adjust pH to 5.5 ± 0.02 using phosphate buffer and tetrabutylammonium hydroxide (as in ) to improve peak resolution. Include a gradient elution (5–95% acetonitrile) to separate labile derivatives like acetylated sugars (e.g., as in ). Validate with spiked impurity standards (e.g., sulfanyl-carbothioyl byproducts) .

Q. Which spectroscopic techniques are critical for characterizing glycosidic linkages?

  • Methodological Answer : Employ 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR to correlate anomeric protons with glycosidic carbons. Confirm linkage positions via HMBC (long-range correlations) and compare with databases of oxane-containing glycoconjugates (e.g., ). High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can fragment glycosidic bonds to verify connectivity .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield while managing labile groups (e.g., acetoxy, sulfanyl)?

  • Methodological Answer : Apply factorial experimental design (e.g., varying precursor concentration, temperature, and reaction time as in ) to identify optimal conditions. Use AI-driven retrosynthetic tools () to predict stable intermediates. Implement flow chemistry () for precise control over exothermic steps (e.g., thioester formation) and minimize degradation .

Q. What strategies resolve contradictions between computational stability predictions and experimental data?

  • Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) for thermal stability and accelerated degradation studies under varying pH (e.g., ’s pH 5.5 buffer). Compare experimental 1H^{1}\text{H} NMR spectra over time with DFT-calculated chemical shifts to identify discrepancies in hydrolysis pathways .

Q. How can the compound’s interaction with biological membranes be systematically studied?

  • Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding kinetics with lipid bilayers. Complement with molecular dynamics simulations parameterized using the compound’s glycosphingolipid-like structure ( ). Fluorescence anisotropy can assess membrane fluidity changes induced by its insertion .

Q. What experimental approaches validate proposed biosynthetic pathways in model organisms?

  • Methodological Answer : Employ 13C^{13}\text{C}-isotopic labeling to trace carbon flux in putative precursor pathways (e.g., acetamido-carboxyethyl moieties). Knock out candidate genes (e.g., glycosyltransferases) in microbial hosts and analyze intermediates via LC-MS/MS, referencing biosynthetic markers in .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Perform systematic solubility studies using buffered solutions (pH 3–8) and co-solvents (e.g., DMSO:water gradients). Correlate with computational logP calculations (e.g., ChemAxon) and experimental partition coefficients. Note that acetylated sugars ( ) may exhibit unexpected hydrophilicity due to hydrogen bonding .

Q. Synthetic Methodology

Q. What protecting groups are optimal for hydroxyl/amino functionalities during synthesis?

  • Methodological Answer : Use acetyl groups for transient hydroxyl protection (as in and ) due to their stability under basic conditions. For amino groups, employ Fmoc or Boc protection, which are selectively cleavable under mild acidic conditions without disrupting sulfanyl linkages .

Eigenschaften

CAS-Nummer

101411-71-6

Molekularformel

C43H62N4O23S3

Molekulargewicht

1099.2 g/mol

IUPAC-Name

(3S)-3-[(2R,3R,4S,5R,6R)-5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16?,17-,18-,22-,23-,25+,26-,27-,30?,31+,32+,33-,35+,42+,43-/m0/s1

InChI-Schlüssel

HQSNXADXGQAEOU-RNMOKUSESA-N

SMILES

O[C@H]1[C@H]([C@]2(O)C(C(C(O)=O)=C(C(C2)=O)N)=O)O[C@H](COC(C)=O)[C@@H](OC([C@H](NC(SC[C@@H](C(O)=O)NC(C)=O)=S)[C@H](C)SC[C@@H](C(O)=O)NC(C)=O)=O)[C@H]1O[C@@H]3C[C@H](OC)[C@](O)([C@H](C)O3)[C@H](C)OC(C(C)C)=O

Isomerische SMILES

C[C@H]1[C@@]([C@H](C[C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)([C@H](C)OC(=O)C(C)C)O

Kanonische SMILES

CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Paldimycin B;  Antibiotic 273 A1-beta; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
Reactant of Route 2
3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
Reactant of Route 3
3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
Reactant of Route 4
3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
Reactant of Route 5
3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
Reactant of Route 6
3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.